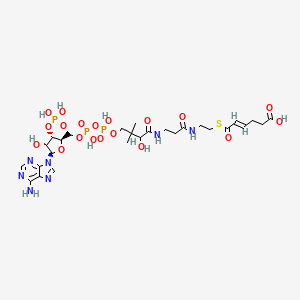

5-Carboxy-2-pentenoyl-CoA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Carboxy-2-pentenoyl-CoA is a polyol.

Aplicaciones Científicas De Investigación

Biosynthesis of Adipic Acid

Overview

Adipic acid is a key industrial chemical primarily used in the production of nylon-6,6 and other polymers. The traditional synthesis of adipic acid involves petroleum-based processes that contribute to environmental pollution. The utilization of 5-carboxy-2-pentenoyl-CoA in a biological context offers a sustainable alternative.

Metabolic Pathway

The production of adipic acid via the reverse adipate degradation pathway (RADP) involves several enzymatic steps where this compound serves as a crucial intermediate. The pathway is initiated by the conversion of acetyl-CoA and succinyl-CoA into 3-oxoadipyl-CoA, followed by several reductions leading to adipyl-CoA and ultimately adipic acid .

Case Study: Engineering Escherichia coli

Research has demonstrated the successful transfer of the RADP from Thermobifida fusca to Escherichia coli. The strain engineered to express the necessary genes (including Tfu_1647, which encodes this compound reductase) achieved a maximum titer of 0.23 g/L of adipic acid, representing about 5.8% of the theoretical yield . This study underscores the potential for microbial systems to produce adipic acid more sustainably.

Production of Glutarate

Overview

Glutarate is another valuable dicarboxylic acid with applications in plastics and as a precursor for nylon production. Its microbial synthesis from renewable resources is an area of active research.

Metabolic Engineering for Glutarate Production

By enhancing the availability of precursors like malonyl-CoA and acetyl-CoA, researchers have optimized strains of E. coli to increase glutarate yields significantly. For instance, one study reported increasing glutarate production from 0.09 g/L to 7.97 g/L through strategic modifications in metabolic pathways .

Enzymatic Improvements

Enzyme Engineering

The enzymatic activity of this compound reductase is often a limiting factor in the overall efficiency of the RADP. Site-directed mutagenesis has been employed to enhance this enzyme's activity, leading to improved yields of adipic acid . For example, mutations at specific active site residues resulted in strains with significantly higher enzymatic activity.

Data Table: Summary of Key Studies

Propiedades

Fórmula molecular |

C27H42N7O19P3S |

|---|---|

Peso molecular |

893.6 g/mol |

Nombre IUPAC |

(E)-6-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohex-4-enoic acid |

InChI |

InChI=1S/C27H42N7O19P3S/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34/h4,6,13-15,20-22,26,39-40H,3,5,7-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/b6-4+/t15-,20-,21-,22?,26-/m1/s1 |

Clave InChI |

ZFXICKRXPZTFPB-UWIQVNQSSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCCC(=O)O)O |

SMILES isomérico |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)/C=C/CCC(=O)O)O |

SMILES canónico |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCCC(=O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.